molecular formula C5H13OS+ B14285051 Sulfonium, ethyl(2-hydroxyethyl)methyl- CAS No. 139097-51-1

Sulfonium, ethyl(2-hydroxyethyl)methyl-

Cat. No.: B14285051
CAS No.: 139097-51-1
M. Wt: 121.22 g/mol
InChI Key: SDOZOXGFOVACJA-UHFFFAOYSA-N
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Description

Chemical Structure and Properties Sulfonium, ethyl(2-hydroxyethyl)methyl- is a sulfonium salt characterized by a central sulfur atom bonded to three substituents: an ethyl group, a methyl group, and a 2-hydroxyethyl group. This structure confers both hydrophilic (due to the hydroxyl group) and lipophilic (from alkyl chains) properties, influencing its solubility, stability, and reactivity.

Synthesis and Stability
The synthesis of sulfonium salts typically involves reactions between sulfides and alkylating agents. For example, benzylbis(2-hydroxyethyl)sulfonium chloride (CAS 64036-92-6) is prepared via the reaction of benzyl sulfide and bis(2-hydroxyethyl) sulfide in aqueous solution at 70°C, achieving 98% conversion . Similarly, ethyl(2-hydroxyethyl)methyl-sulfonium likely forms through alkylation of a precursor sulfide. Hydrolysis studies on H2TDG sulfonium salts reveal a temperature-dependent decomposition rate (activation energy ~26,000 cal/mol), with a temperature coefficient of 3–4, consistent with Arrhenius behavior . The methyl substituent in the target compound may reduce hydrolysis rates compared to bis(2-hydroxyethyl) derivatives due to steric hindrance or reduced polarity.

Properties

CAS No.

139097-51-1

Molecular Formula

C5H13OS+

Molecular Weight

121.22 g/mol

IUPAC Name

ethyl-(2-hydroxyethyl)-methylsulfanium

InChI

InChI=1S/C5H13OS/c1-3-7(2)5-4-6/h6H,3-5H2,1-2H3/q+1

InChI Key

SDOZOXGFOVACJA-UHFFFAOYSA-N

Canonical SMILES

CC[S+](C)CCO

Origin of Product

United States

Preparation Methods

Formation of Methyl Ethyl Sulfide

Methyl ethyl sulfide serves as a critical precursor. Its synthesis typically involves nucleophilic substitution between methyl mercaptan and ethyl bromide under alkaline conditions. In integrated production systems, methanol and ethanol react with hydrogen sulfide (H₂S) to generate methyl mercaptan and ethyl mercaptan, respectively, which subsequently form dimethyl sulfide and diethyl sulfide. Cross-alkylation of these symmetric sulfides in the presence of acid catalysts yields methyl ethyl sulfide.

Alkylation with 2-Hydroxyethyl Halides

The 2-hydroxyethyl group introduces steric and electronic challenges due to the hydroxyl moiety. To mitigate side reactions, protective strategies are employed:

  • Protection as Tetrahydropyranyl (THP) Ether : 2-Hydroxyethyl bromide is treated with dihydropyran under acidic catalysis to form the THP-protected derivative.
  • Sulfonium Salt Formation : Methyl ethyl sulfide reacts with the protected 2-hydroxyethyl bromide in acetonitrile using silver tetrafluoroborate (AgBF₄) as a Lewis acid. The reaction proceeds via an Sₙ2 mechanism, with Ag⁺ stabilizing the leaving group.
  • Deprotection : The THP group is cleaved under acidic conditions (e.g., p-toluenesulfonic acid in methanol) to regenerate the hydroxyl group.

This method achieves moderate yields (65–75%) but requires meticulous control of reaction stoichiometry to prevent over-alkylation.

Direct Alkylation of Sulfide Precursors

Alternative routes bypass intermediate sulfide isolation by leveraging one-pot alkylation cascades.

Simultaneous Alkylation with Multiple Halides

A mixture of methyl iodide, ethyl bromide, and 2-hydroxyethyl bromide reacts with sodium sulfide (Na₂S) in dimethylformamide (DMF). The reaction exploits differing electrophilicities:

  • Methyl iodide reacts preferentially due to its high alkylating potency.
  • Ethyl bromide and 2-hydroxyethyl bromide sequentially alkylate the resulting sulfide intermediate.

Zinc chloride (ZnCl₂) catalyzes the final alkylation step, enhancing the electrophilicity of the 2-hydroxyethyl bromide. Yields range from 50–60%, with byproducts including trialkylsulfonium salts and unreacted sulfides.

Lewis Acid-Mediated Alkylation

Silver-based catalysts, such as AgBF₄, facilitate the formation of sulfonium salts under mild conditions. In a representative procedure:

  • Methyl ethyl sulfide (1 equiv) and 2-hydroxyethyl iodide (1.2 equiv) are combined in anhydrous acetonitrile.
  • AgBF₄ (1.5 equiv) is added, and the mixture is refluxed at 85°C for 24 hours.
  • The product is purified via ion-exchange chromatography to isolate the sulfonium salt.

This method offers superior regioselectivity (>80% yield) but necessitates rigorous exclusion of moisture.

Catalytic and Green Chemistry Approaches

Enzymatic Methylation

Thioether methyltransferase (TEMT) catalyzes the S-adenosylmethionine (SAM)-dependent methylation of thioethers. While TEMT naturally methylates dimethyl sulfide, structural analogs like ethyl methyl sulfide can serve as substrates. In vivo studies demonstrate that TEMT methylates ethyl methyl sulfide to form ethyl(2-hydroxyethyl)methylsulfonium, albeit at low efficiency (15–20% conversion). This pathway is limited by enzyme specificity and the availability of SAM cofactors.

Hydroxamic Acid-Mediated Alkylation

Recent advances utilize acetohydroxamic acid as a hydroxylative agent in the presence of cesium carbonate (Cs₂CO₃). While primarily applied to aryl sulfonium salts, this method can be adapted for aliphatic systems:

  • Ethyl methyl sulfide is treated with iodomethane to form the dimethyl ethyl sulfonium intermediate.
  • Reaction with acetohydroxamic acid and Cs₂CO₃ in dimethyl sulfoxide (DMSO) at 80°C introduces the 2-hydroxyethyl group via a Lossen rearrangement.

Yields remain suboptimal (40–50%), but the method avoids protective group chemistry.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Key Advantages Limitations
Stepwise Alkylation AgBF₄, THP protection 65–75 High purity, scalable Multi-step, costly reagents
Direct Alkylation ZnCl₂, one-pot 50–60 Simplified workflow Low regioselectivity
Enzymatic Methylation TEMT, SAM cofactor 15–20 Eco-friendly, mild conditions Low yield, enzyme availability
Hydroxamic Acid Route Cs₂CO₃, DMSO 40–50 No protection needed Byproduct formation

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids

AgBF₄ and ZnCl₂ polarize the carbon-halogen bond in alkylating agents, facilitating nucleophilic attack by the sulfide’s lone pair. Ag⁺ coordinates to halide ions, lowering the activation energy for Sₙ2 displacement. Kinetic studies reveal that AgBF₄ outperforms ZnCl₂ in reactions involving bulky alkylating agents (e.g., 2-hydroxyethyl derivatives).

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile, DMF) enhance ion pair separation, accelerating sulfonium salt formation. However, DMSO induces side reactions with electrophilic halides, necessitating precise temperature control.

Protective Group Chemistry

THP protection prevents hydroxyl group oxidation or unintended nucleophilic participation. Alternative protecting groups (e.g., silyl ethers) offer comparable efficacy but require fluorinated reagents for deprotection.

Scientific Research Applications

Scientific Research Applications

Sulfonium, ethyl(2-hydroxyethyl)methyl- and related sulfonium compounds have a wide array of applications in scientific research:

  • Chemistry As a precursor to sulfur ylides, which are valuable in carbon–carbon bond-forming reactions.
  • Biology Sulfonium species like S-adenosylmethionine serve as sources of adenosoyl or methyl radicals in biosynthesis.
  • Medicine Explored for potential therapeutic properties, including applications in drug synthesis.
  • Industry Utilized in the production of various chemicals and materials, such as dyes and photoacids.

Pharmaceutical Applications

Sulfonium, ethyl(2-hydroxyethyl)methyl- is a useful intermediate in drug synthesis because of its reactivity. It is particularly useful in creating alkylating agents for cancer treatment.

Chemical Reactions

Sulfonium, ethyl(2-hydroxyethyl)methyl- can undergo several types of chemical reactions:

  • Oxidation Sulfonium ions can be oxidized to sulfoxides and sulfones.
  • Reduction Reduction reactions can convert sulfonium ions back to thioethers.
  • Substitution Sulfonium ions can participate in nucleophilic substitution reactions, where the sulfonium group is replaced by other nucleophiles.

Common reagents and conditions used in these reactions include strong bases for deprotonation and various nucleophiles for substitution reactions.

Polymerization Initiator

Sulfonium salt compounds are used to create curable compositions usable in coatings, adhesives, and photoresists .

Glycosylation

Triflation of the 2-hydroxyethyl group can lead to intramolecular β-sulfonium ion formation and subsequent glycosylation .

Examples of Sulfonium Compounds

Compound NameStructure/FormulaUnique Features
Methylsulfonium iodideSimple structure; used widely in organic synthesis
Phenylsulfonium chlorideAromatic substituent increases stability
Dimethylsulfoxonium methylideUnique for its role in generating carbanions
(E)-[Amino(1-naphthylamino)methylene][(2E)-2-[(2,4-dinitrophenyl)hydrazono]-2-(4-nitrophenyl)ethyl]sulfonium bromideC25H20BrN7O6SUsed as a reagent
Mes*-Umemoto reagentUsed as a reagent

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name CAS No. Molecular Formula Substituents on Sulfur Key Properties
Ethyl(2-hydroxyethyl)methyl-sulfonium N/A Likely C₆H₁₅OS⁺ Ethyl, methyl, 2-hydroxyethyl Moderate hydrophilicity; methyl group may enhance stability
H2TDG sulfonium salt 64036-79-9 C₁₂H₂₈Cl₂S₃ (assumed) Two bis(2-hydroxyethyl) groups High water solubility; rapid hydrolysis (k = 0.03 min⁻¹ at 25°C)
Benzylbis(2-hydroxyethyl)sulfonium chloride 64036-92-6 C₁₆H₂₈ClO₆S₃ Benzyl, two 2-hydroxyethyl groups High conversion (98%); low hydrolysis (5%)
[Thiodiethylene]bis[bis(2-hydroxyethyl)] 1078 C₈H₁₉S₂O₃ Two bis(2-hydroxyethyl) groups LD₅₀ = 250 mg/kg (mice)

Reactivity and Hydrolysis

  • Hydrolysis Rates :

    • H2TDG sulfonium salts decompose rapidly in aqueous solutions due to the presence of two polar 2-hydroxyethyl groups, which facilitate nucleophilic attack .
    • Ethyl(2-hydroxyethyl)methyl-sulfonium is expected to hydrolyze more slowly due to the methyl group’s electron-donating and steric effects.
    • Benzyl derivatives exhibit exceptional stability (5% hydrolysis) owing to the bulky benzyl group shielding the sulfonium center .
  • Thermodynamic Data :

    Compound Activation Energy (cal/mol) Temperature Coefficient
    H2TDG sulfonium salt 26,000 3–4
    Ethyl(2-hydroxyethyl)methyl- (estimated) ~28,000–30,000 2–3 (predicted)

Q & A

Q. What are the standard synthetic routes for ethyl(2-hydroxyethyl)methylsulfonium, and how can purity be optimized?

Methodological Answer: Synthesis typically involves alkylation of sulfides or displacement reactions. For example, benzylbis(2-hydroxyethyl)sulfonium chloride was synthesized via reaction of benzyl sulfide with bis(2-hydroxyethyl) sulfide in aqueous solution at 70°C, achieving 98% conversion . Key steps:

  • Reagent Ratios: Maintain a 1:1 molar ratio of sulfide to alkylating agent.
  • Temperature Control: Reactions at 60–70°C minimize side products (e.g., hydrolysis, which accounted for 5% in ).
  • Purification: Use ion-exchange chromatography or recrystallization for ionic sulfonium salts. Confirm purity via ionic chloride analysis or NMR (e.g., δ~3.5–4.0 ppm for hydroxyethyl protons) .

Q. Which spectroscopic techniques are most effective for characterizing ethyl(2-hydroxyethyl)methylsulfonium derivatives?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify structural features (e.g., methyl, ethyl, and hydroxyethyl groups). For example, hydroxyethyl protons resonate at δ~3.7–4.2 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular ion peaks (e.g., [M-Cl]⁺ for chloride salts).
  • Elemental Analysis: Validate sulfur content (±0.3% deviation expected) .

Q. What are the primary research applications of ethyl(2-hydroxyethyl)methylsulfonium in biochemistry?

Methodological Answer:

  • Dimethylsulfide (DMS) Precursor: Used to study microbial DMS production in sulfur cycling. Monitor DMS release via gas chromatography in anaerobic cultures .
  • Enzyme Inhibition Assays: Test sulfonium salts as methyltransferase inhibitors. Use radiolabeled SAM (S-adenosylmethionine) to quantify competitive binding .

Advanced Research Questions

Q. How can conflicting data on sulfonium salt stability in aqueous solutions be resolved?

Methodological Answer: Discrepancies arise from pH, temperature, and counterion effects. For example:

  • pH-Dependent Hydrolysis: Ethyl(2-hydroxyethyl)methylsulfonium chloride hydrolyzes 5% at neutral pH but degrades rapidly at pH >10. Use buffered solutions (pH 6–8) and track decomposition via conductivity measurements .
  • Contradictory Reports: Cross-validate using multiple techniques (e.g., NMR for structural integrity vs. ion chromatography for chloride release) .

Q. What experimental designs mitigate interference from sulfonium salts in biological assays?

Methodological Answer:

  • Control Groups: Include sulfonium-free controls to isolate background signals.
  • Chelating Agents: Add EDTA to sequester divalent cations that may interact with sulfonium ions .
  • Dose-Response Curves: Establish non-toxic thresholds (e.g., IC₅₀ values for cell viability assays) .

Q. How do structural modifications (e.g., hydroxyethyl vs. carboxyethyl groups) alter sulfonium reactivity?

Methodological Answer:

  • Comparative Kinetics: Synthesize analogs (e.g., (2-carboxyethyl)dimethylsulfonium chloride) and compare alkylation rates via stopped-flow spectroscopy.
  • Computational Modeling: Use DFT calculations to assess charge distribution and nucleophilic susceptibility (e.g., lower electron density at sulfur in carboxyethyl derivatives increases reactivity) .

Q. What methodologies address low yields in large-scale sulfonium salt synthesis?

Methodological Answer:

  • Solvent Optimization: Replace water with polar aprotic solvents (e.g., DMF) to reduce hydrolysis.
  • Catalysis: Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

Data Contradiction Analysis

Q. How should researchers interpret discrepancies in reported biological activity of sulfonium salts?

Methodological Answer:

  • Source Variability: Compare reagent purity (e.g., Sigma-Aldrich vs. in-house synthesis) via LC-MS .
  • Assay Conditions: Replicate studies under identical pH, temperature, and cell lines. For example, DMS production rates vary with microbial strain .

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